molecular formula C12H10O6 B1352023 Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate CAS No. 832741-10-3

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate

Cat. No.: B1352023
CAS No.: 832741-10-3
M. Wt: 250.2 g/mol
InChI Key: PIOJWDDCFUZORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate typically involves the esterification of 3,4-(methylenedioxy)phenylacetic acid. The reaction is carried out using methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar esterification procedures, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is not fully understood. it is believed to interact with various molecular targets and pathways, including those involved in oxidative stress and cellular apoptosis .

Properties

IUPAC Name

methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O6/c1-16-12(15)9(14)5-8(13)7-2-3-10-11(4-7)18-6-17-10/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOJWDDCFUZORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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